Cas no 939-18-4 (3-Bromo-2H-chromen-2-one)

3-Bromo-2H-chromen-2-one structure
3-Bromo-2H-chromen-2-one structure
商品名:3-Bromo-2H-chromen-2-one
CAS番号:939-18-4
MF:C9H5BrO2
メガワット:225.038801908493
MDL:MFCD00463530
CID:752462

3-Bromo-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 2H-1-Benzopyran-2-one, 3-bromo-
    • 3-Bromo-2H-chromen-2-one
    • 3-bromochromen-2-one
    • 3-Bromocoumarin
    • 3-Bromo-2H-1-benzopyran-2-one (ACI)
    • Coumarin, 3-bromo- (6CI, 7CI, 8CI)
    • 3-Bromo-2-chromenone
    • 3-Bromo-chromen-2-one
    • MDL: MFCD00463530
    • インチ: 1S/C9H5BrO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
    • InChIKey: DZCTYFCCOGXULA-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(Br)=CC2C(=CC=CC=2)O1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.738±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 250 ºC
  • ようかいど: 極微溶性(0.83 g/l)(25ºC)、

3-Bromo-2H-chromen-2-one セキュリティ情報

3-Bromo-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A540704-1g
3-Bromo-2H-chromen-2-one
939-18-4 98%
1g
$70.0 2025-02-25
Cooke Chemical
BD3627445-250mg
3-Bromo-2H-chromen-2-one
939-18-4 98%
250mg
RMB 445.60 2025-02-20
TRC
B682595-10g
3-Bromo-2H-chromen-2-one
939-18-4
10g
$ 1300.00 2022-01-10
Ambeed
A540704-250mg
3-Bromo-2H-chromen-2-one
939-18-4 98%
250mg
$27.0 2025-02-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B40955-100mg
3-Bromo-2H-chromen-2-one
939-18-4 98%
100mg
¥390.0 2022-10-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JN093-50mg
3-Bromo-2H-chromen-2-one
939-18-4 98%
50mg
287.0CNY 2021-07-10
Chemenu
CM284410-1g
3-Bromo-2H-chromen-2-one
939-18-4 95%
1g
$477 2021-06-17
AstaTech
57054-1/G
3-BROMO-2-CHROMENONE
939-18-4 97%
1g
$143 2023-09-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JN093-100mg
3-Bromo-2H-chromen-2-one
939-18-4 98%
100mg
1360CNY 2021-05-07
Alichem
A449043308-1g
3-Bromo-2-chromenone
939-18-4 98%
1g
$497.49 2023-08-31

3-Bromo-2H-chromen-2-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Alumina ,  Copper bromide (CuBr2) Solvents: Bromobenzene
リファレンス
Copper(II) halides adsorbed on alumina as halogenating reagent for coumarins
Thapliya, Prakash C.; Singh, Prem Kr; Khanna, Rajender N., Synthetic Communications, 1993, 23(20), 2821-6

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Copper bromide (CuBr2) Solvents: Acetonitrile ;  28 h, 82 °C
リファレンス
A Copper Halide Promoted Regioselective Halogenation of Coumarins Using N-Halosuccinimides as Halide Source
Su, Jinling; Zhang, Yan; Chen, Mingren; Li, Weiming; Qin, Xuewei; et al, Synlett, 2019, 30(5), 630-634

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Chloroform ;  0 °C; overnight, 0 °C → rt
リファレンス
Preparation of heterocyclic compounds as antibacterial agents
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Synthesis of vicinal bromofluoro organic compounds using elemental fluorine
Brand, Michael; Rozen, Shlomo, Journal of Fluorine Chemistry, 1982, 20(3), 419-24

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane ,  Water ;  6 h, rt
1.2 Reagents: Triethylamine ;  rt
リファレンス
Fluorescent nucleoside and preparation method thereof
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ,  Water ;  18 h, rt
リファレンス
Regioselective Halogenation of 2H-Chromenones Promoted by Oxone and NaX: A Facile Approach for the Preparation of Halochromenones and 2H-Chromenone Natural Products
Vanammoole, Lakshmireddy; Kommera, Rajkumar; Hariprasad Kurma, Siva; Rao Vaidya, Jayathirtha; Raju Bhimapaka, China, ChemistrySelect, 2020, 5(28), 8875-8880

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: 1-Butyl-3-methylimidazolium bromide ,  1H-Imidazolium, 1-butyl-3-methyl-, (tribromide) (1:1) ;  2 h, 40 - 50 °C
リファレンス
Synthesis of vinyl bromides from the reaction of α,β-unsaturated carboxylic acids with ionic liquid [bmim][Br3]/[bmim]Br
Wang, Congna; Bao, Weiliang; Zhang, Xiaoyin, Journal of Chemical Research, 2005, (10), 617-619

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
リファレンス
Alkyl (E)- and (Z)-2,3-dibromopropenoates as precursors to 3-substituted alkyl (E)- and (Z)-2-bromopropenoates, 2,3-disubstituted alkyl (Z)- and (E)-propenoates and some heterocyclic compounds
Rossi, Renzo; Bellina, Fabio; Carpita, Adriano; Gori, Raffaele, Gazzetta Chimica Italiana, 1995, 125(9), 381-92

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Pyridine
リファレンス
Synthesis of new coumarin compounds and its hypoglycemic activity and structure-activity relationship
Qi, Gang; Zhang, Wenguo, Asian Journal of Chemistry, 2013, 25(17), 9835-9839

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 1 h, cooled
1.4 Reagents: Hydrochloric acid Solvents: Water
リファレンス
VEGFR-2 inhibiting effect and molecular modeling of newly synthesized coumarin derivatives as anti-breast cancer agents
Ahmed, Eman Y.; Abdel Latif, Nehad A.; El-Mansy, Mohamed F.; Elserwy, Weam S.; Abdelhafez, Omaima M., Bioorganic & Medicinal Chemistry, 2020, 28(5),

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Pyridine ;  3 h, reflux
リファレンス
Synthesis of 3-bromo-6-sulfonylurea-coumarin and study on its hypoglycemic activity
Qi, Gang; Tu, Shuzi; Wang, Qiujuan; Ma, Lin, Zhongguo Yaoke Daxue Xuebao, 2005, 36(1), 7-9

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Selectfluor Catalysts: Xanthone Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  4 h, rt
リファレンス
Visible-light promoted oxidative cyclization of cinnamic acid derivatives using xanthone as the photocatalyst
Zhao, Bin; Xu, Bo, Organic & Biomolecular Chemistry, 2021, 19(3), 568-573

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Tetraethylammonium bromide ,  Dess-Martin periodinane Solvents: Dichloromethane ;  rt; 10 min, rt
1.2 rt; 24 h, rt
リファレンス
A novel and one step procedure for preparation of α-bromo-α,β-unsaturated carbonyl compounds
Ramanarayanan, G. V.; Shukla, Vidyanand G.; Akamanchi, K. G., Synlett, 2002, (12), 2059-2061

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane ,  Water ;  rt; 4 h, rt
1.2 Reagents: Triethylamine ;  overnight, rt
リファレンス
Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process
Mostardeiro, Vitor B.; Dilelio, Marina C.; Kaufman, Teodoro S.; Silveira, Claudio C., RSC Advances, 2020, 10(1), 482-491

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide ,  Lithium acetate Solvents: Acetonitrile ,  Water
リファレンス
One-step preparation of bromo-2-pyrones via bromo-decarboxylation of 2-pyrone-carboxylic acids
Cho, C.-G.; Park, J.-S.; Jung, I.-H.; Lee, H., Tetrahedron Letters, 2001, 42(6), 1065-1067

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  overnight, rt
リファレンス
Simple synthesis of versatile coumarin scaffolds
Lay, Luigi, Synthetic Communications, 2006, 36(15), 2203-2209

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrogen bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane ,  Water ;  2 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  12 h, rt
リファレンス
A convenient halogenation of α,β-unsaturated carbonyl compounds with OXONE and hydrohalic acid (HBr, HCl)
Kim, Kyoung-Mahn; Park, In-Hwan, Synthesis, 2004, (16), 2641-2644

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrogen bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Triethylamine ;  rt
リファレンス
Synthesis, biological evaluation and molecular docking studies of 3-(triazolyl)-coumarin derivatives: Effect on inducible nitric oxide synthase
Stefani, Helio A.; Gueogjan, Karina; Manarin, Flavia; Farsky, Sandra H. P.; Zukerman-Schpector, Julio; et al, European Journal of Medicinal Chemistry, 2012, 58, 117-127

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Diphenyl ether ;  1 h, 200 °C
リファレンス
A Simple Synthesis of Functionalized 3-Bromocoumarins by a One-Pot Three-Component Reaction
Audisio, Davide; Messaoudi, Samir; Brion, Jean-Daniel; Alami, Mouaad, European Journal of Organic Chemistry, 2010, (6), 1046-1051

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Tetraethylammonium tetrafluoroborate ,  Sulfuric acid ,  Potassium bromide Solvents: Acetonitrile ,  Water ;  6 - 12 h, 23 °C
リファレンス
Electrochemical chlorination and bromination of electron-deficient C-H bonds in quinones, coumarins, quinoxalines and 1,3-diketones
Yu, Dan; Ji, Ruixue; Sun, Zhihui; Li, Wenjie; Liu, Zhong-Quan, Tetrahedron Letters, 2021, 86,

3-Bromo-2H-chromen-2-one Raw materials

3-Bromo-2H-chromen-2-one Preparation Products

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